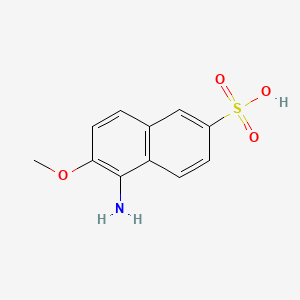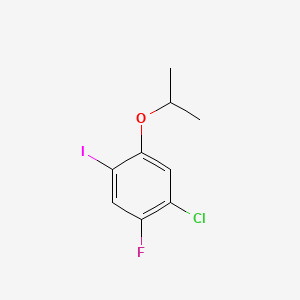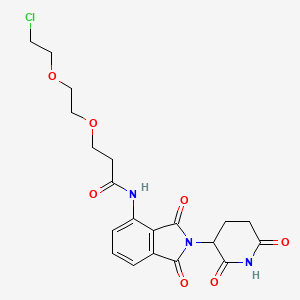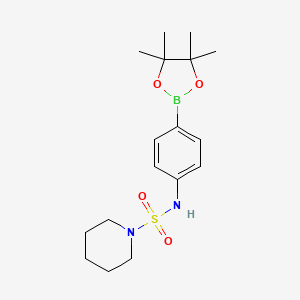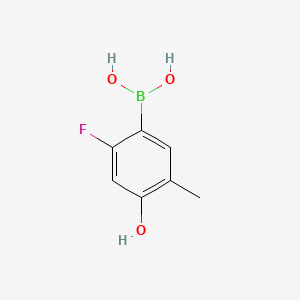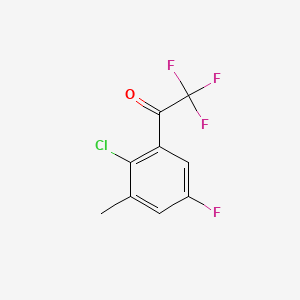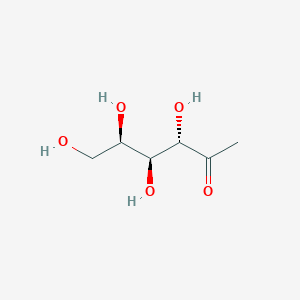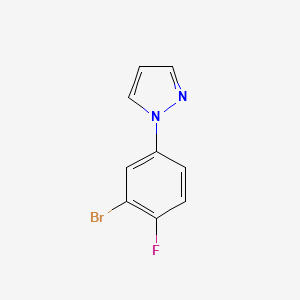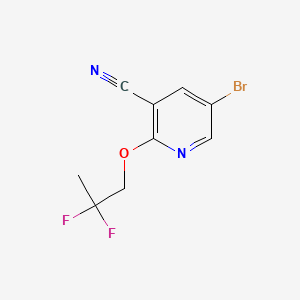
5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile: is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a bromine atom, a difluoropropoxy group, and a nitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile typically involves the bromination of 2-(2,2-difluoropropoxy)nicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, forming amides or other related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while oxidation and reduction can lead to the formation of corresponding oxides or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated and fluorinated compounds on biological systems. It may also be investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the design of new chemical entities with desired biological or chemical activities.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile involves its interaction with specific molecular targets. The bromine and difluoropropoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
- 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
- 2-Bromo-5-(difluoromethoxy)nicotinonitrile
- 5-Bromo-2-chloronicotinonitrile
Uniqueness: 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it different from other brominated nicotinonitriles.
Propiedades
Fórmula molecular |
C9H7BrF2N2O |
|---|---|
Peso molecular |
277.07 g/mol |
Nombre IUPAC |
5-bromo-2-(2,2-difluoropropoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7BrF2N2O/c1-9(11,12)5-15-8-6(3-13)2-7(10)4-14-8/h2,4H,5H2,1H3 |
Clave InChI |
PKXCZVUFPZLUIN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=C(C=C(C=N1)Br)C#N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


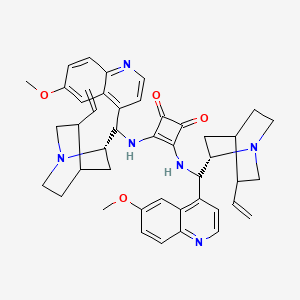
![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
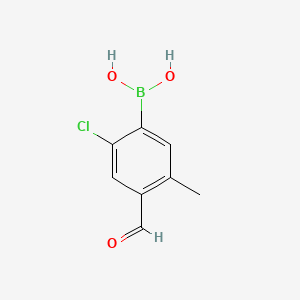
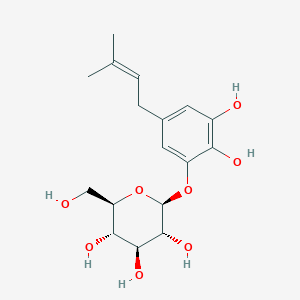
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
